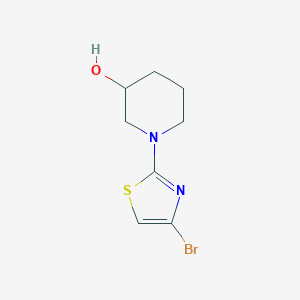
1-(4-Bromothiazol-2-YL)piperidin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE is a heterocyclic compound that features a piperidine ring substituted with a hydroxyl group and a thiazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Bromination: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of 2-(3-OXOPIPERIDIN-1-YL)-4-BROMOTHIAZOLE.
Reduction: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-THIAZOLE.
Substitution: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-AZIDOTHIAZOLE or 2-(3-HYDROXYPIPERIDIN-1-YL)-4-CYANOTHIAZOLE.
科学研究应用
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
2-(3-HYDROXYPIPERIDIN-1-YL)-4-CHLOROTHIAZOLE: Similar structure but with a chlorine atom instead of bromine.
2-(3-HYDROXYPIPERIDIN-1-YL)-4-FLUOROTHIAZOLE: Similar structure but with a fluorine atom instead of bromine.
2-(3-HYDROXYPIPERIDIN-1-YL)-4-IODOTHIAZOLE: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
属性
分子式 |
C8H11BrN2OS |
|---|---|
分子量 |
263.16 g/mol |
IUPAC 名称 |
1-(4-bromo-1,3-thiazol-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-2-6(12)4-11/h5-6,12H,1-4H2 |
InChI 键 |
VJELERUNFWMQAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC(=CS2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


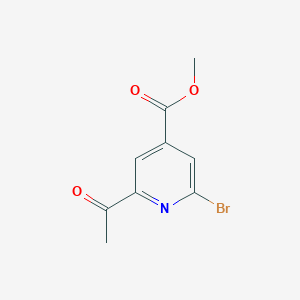
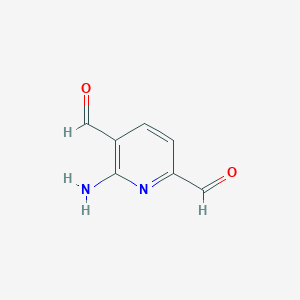
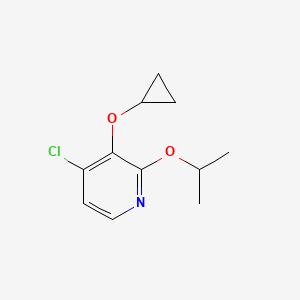
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

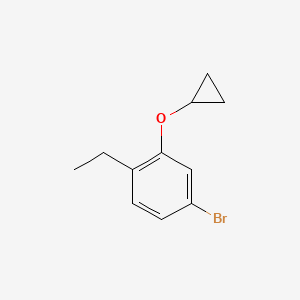

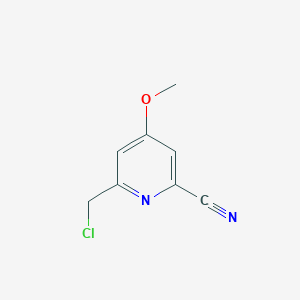
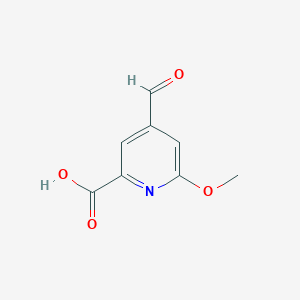
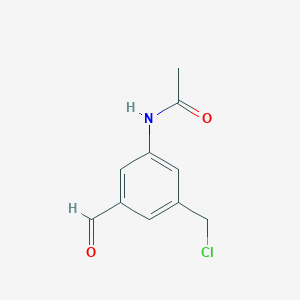
![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)



